2-Amino-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Amino-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Biological Activity
2-Amino-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 200.27 g/mol
- CAS Number : 2097947-64-1
- Structure : The compound features a pyrrolidine ring substituted with two ethoxy groups and an amino group, which may influence its biological interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Antiviral Activity
A study on derivatives of pyrrolidine compounds revealed that certain structural modifications enhance antiviral potency. For instance:
- Mechanism : The compounds may inhibit viral replication by interacting with viral proteins or cellular receptors.
- Case Study : A derivative demonstrated significant activity against HIV-1 in vitro, suggesting that similar modifications in this compound could yield promising antiviral agents .
Neuroprotective Effects
Pyrrolidine derivatives have been studied for their neuroprotective effects. The proposed mechanisms include:
- Antioxidant Activity : Reducing oxidative stress in neuronal cells.
- Neurotransmitter Modulation : Influencing levels of neurotransmitters such as dopamine and serotonin.
Analgesic Properties
Some studies indicate that compounds with similar structures can exhibit analgesic effects:
- Mechanism : They may act on opioid receptors or modulate pain pathways in the central nervous system.
Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Interaction with specific receptors leading to altered cellular responses.
- Enzyme Inhibition : Blocking enzymes involved in viral replication or neurotransmitter breakdown.
- Cellular Uptake : Modifying cell membrane permeability to enhance compound absorption and efficacy.
Properties
IUPAC Name |
2-amino-1-(3,4-diethoxypyrrolidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-3-14-8-6-12(10(13)5-11)7-9(8)15-4-2/h8-9H,3-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUIYMRMURPTQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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